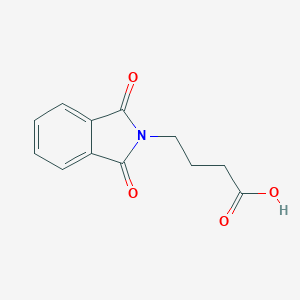
5-Methylene-1,3-thiazolidine-2-thione
Vue d'ensemble
Description
5-Methylene-1,3-thiazolidine-2-thione is a heterocyclic compound with sulfur at the first position and nitrogen at the third position . It belongs to the class of thiazolidine motifs, which are intriguing five-membered heterocyclic moieties present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties, making them valuable in the synthesis of organic combinations .
Synthesis Analysis
Thiazolidine-2-thione derivatives have been synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, a series of novel thiazolidine-2-thione derivatives were synthesized as xanthine oxidase inhibitors .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS, containing one nitrogen and one sulfur atom . The specific molecular structure of 5-Methylene-1,3-thiazolidine-2-thione contributes to its notable medicinal and pharmaceutical properties .Chemical Reactions Analysis
Thiazolidine-2-thione derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of β-keto dithiocarbamates . Additionally, they have been involved in the cycloaddition reactions of aziridines with carbon dioxide (CO2) or carbon disulfide (CS2) under mild conditions .Applications De Recherche Scientifique
Catalytic Reactions
5-Methylene-1,3-thiazolidine-2-thione is used in various catalytic reactions. For example, it reacts with isocyanates to yield corresponding urethanes in the presence of palladium catalysts (Shen & Shi, 2003). This process has also been catalyzed by bases (Shi & Shen, 2001), and perfluorinated rare earth metals (Shi & Shen, 2001).
Reactions with Various Chemicals
This compound has been involved in reactions with alkyl halides, acyl, carbamoyl, and thiocarbamoyl chlorides, with structural assignments confirmed by NMR spectroscopy (Hanefeld & Bercin, 1985).
Vibrational and DFT Study
A detailed vibrational and density functional theory (DFT) study of a derivative of 5-Methylene-1,3-thiazolidine-2-thione, specifically 5-(3-pyridyl-methylidene)-thiazolidine-2-thione-4-one, has been conducted to understand its molecular vibrations and geometrical characteristics (Pîrnău et al., 2008).
Biological Activity Studies
The compound's derivatives have been studied for their antibacterial activity. For instance, 5-(aminomethylene)thiazolidine-2,4-diones, derived from various drug-like molecules, displayed significant antibacterial activity, particularly those with pyridine or piperazine moieties (Mohanty et al., 2015).
Antimicrobial Activities
Derivatives of 5-Methylene-1,3-thiazolidine-2-thione, such as 5-(2-thienyl)methylene derivatives, showed significant antimicrobial activities upon cycloaddition reactions (Ead, Metwalli, & Morsi, 1990).
Analytical Applications
It has been used as a specific colorimetric reagent for copper determination in water (Stiff, 1972).
Self-Coupling Reactions
The compound has been involved in desulfurilative self-coupling reactions, with interesting intramolecular S⋯S interactions observed in the crystallographic structures of the products (Nagao et al., 2000).
Corrosion Inhibition Studies
Thiazolidinedione derivatives, including those of 5-Methylene-1,3-thiazolidine-2-thione, have been studied for their corrosion inhibition performance in hydrochloric acid solution (Yadav et al., 2015).
Synthesis Applications
Efficient synthesis methods have been developed for thioalkyne-substituted thiazolidine-2-thiones using environmentally benign approaches (Safa & Alyari, 2014).
Complex Formation with Metals
The compound forms complexes with group 12 metals, which have been characterized for their structure and spectroscopy (Bell et al., 2004).
Mécanisme D'action
The mechanism of action of thiazolidine-2-thione derivatives is quite diverse, depending on their specific applications. For instance, in the context of xanthine oxidase inhibitors, the phenyl-sulfonamide group was found to be indispensable for thiazolidine-2-thione derivatives to produce xanthine oxidase inhibitory activity .
Orientations Futures
Propriétés
IUPAC Name |
5-methylidene-1,3-thiazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS2/c1-3-2-5-4(6)7-3/h1-2H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRRLOOOZNMRIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CNC(=S)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360900 | |
| Record name | 5-methylene-1,3-thiazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52829-72-8 | |
| Record name | 5-Methylene-2-thiazolidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52829-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methylene-1,3-thiazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



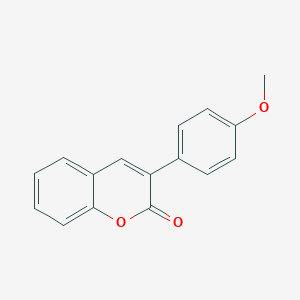
![1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine](/img/structure/B188511.png)

![2-(Benzo[d]oxazol-2-yl)malonaldehyde](/img/structure/B188515.png)
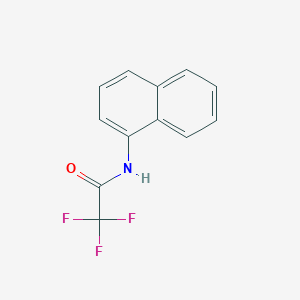
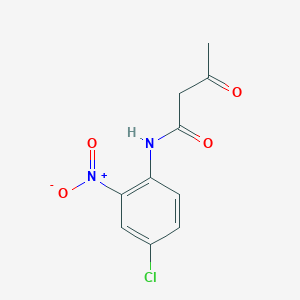
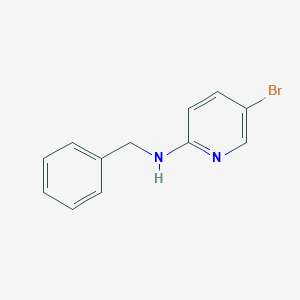


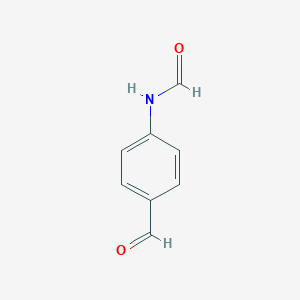

![2,3-Dihydro-benzo[f]thiochromen-1-one](/img/structure/B188524.png)
